Technical Guide: Structure & Synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Technical Guide: Structure & Synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide , a critical aniline-derived scaffold used in the synthesis of kinase inhibitors (particularly EGFR and VEGFR targets) and sulfonamide-based anti-inflammatory agents. We examine its physiochemical properties, validate a high-yield synthetic protocol via the reduction of nitro-precursors, and explore its structural utility as a pharmacophore in medicinal chemistry.
Structural Elucidation & Physiochemical Profile
Molecular Architecture
The molecule belongs to the class of sulfonanilides , characterized by a methanesulfonamide group attached to an aniline ring. Its steric and electronic properties are defined by the ortho-methoxy substituent and the meta-amino handle.
| Property | Value | Clinical Relevance |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | Precise nomenclature for regulatory filing. |
| Molecular Formula | C₈H₁₂N₂O₃S | Fragment-based drug design (FBDD) core. |
| Molecular Weight | 216.26 g/mol | Ideal for "Rule of 5" compliant fragments (<300 Da). |
| H-Bond Donors | 2 (Sulfonamide -NH, Aniline -NH₂) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (Sulfonyl O=S=O, Methoxy -O-, Aniline N) | Facilitates water-mediated bridging in active sites. |
| LogP (Predicted) | ~0.2 - 0.5 | High water solubility compared to non-sulfonated anilines. |
Pharmacophore Mapping
In medicinal chemistry, this scaffold serves as a "hinge-binder" or a "linker."
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The Sulfonamide Moiety: Acts as a bioisostere for amides or ureas, providing a rigid H-bond donor/acceptor motif often required to bind to the ATP-binding pocket of kinases (e.g., VEGFR2, EGFR).
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The 5-Amino Group: Serves as a highly nucleophilic "handle" for coupling with heterocycles (e.g., pyrimidines, quinazolines) to build the final drug architecture.
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The 2-Methoxy Group: Provides metabolic stability (blocking oxidation at the ortho position) and induces a specific conformational twist that can lock the molecule into a bioactive conformation.
Synthetic Pathway & Process Chemistry[1][2]
The synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide is typically achieved through a Late-Stage Reduction Strategy . This approach minimizes the risk of sulfonamide hydrolysis and ensures regioselectivity.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic and forward synthesis workflow. The pathway prioritizes the installation of the sulfonamide group on the electron-deficient nitroaniline before the final reduction.
Validated Experimental Protocol
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide
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Rationale: Direct sulfonylation of the aniline is favored. The para-nitro group reduces the nucleophilicity of the amine, requiring a base catalyst (Pyridine) and controlled temperatures to prevent bis-sulfonylation.
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Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM).
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Protocol:
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Dissolve 2-methoxy-5-nitroaniline in dry DCM under N₂ atmosphere.
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Add pyridine and cool to 0°C.
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Add methanesulfonyl chloride dropwise over 30 minutes.
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Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Quench: Wash with 1N HCl (to remove pyridine), then NaHCO₃, then Brine.
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Purification: Recrystallize from Ethanol/Water.
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Step 2: Reduction to N-(5-amino-2-methoxyphenyl)methanesulfonamide
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Rationale: Catalytic hydrogenation is preferred in pharmaceutical contexts for its cleanliness (no metal waste). Iron/Ammonium Chloride is a robust alternative if halogen substituents are present on the ring (to avoid dehalogenation).
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Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol.
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Protocol:
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Charge a hydrogenation vessel with the nitro-intermediate and Methanol.[1]
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Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
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Purge with H₂ gas (3 cycles).
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Stir under H₂ atmosphere (balloon pressure or 3 atm in a Parr shaker) for 4-6 hours at RT.
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Monitoring: Check TLC (Disappearance of yellow nitro spot, appearance of fluorescent amine spot).
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
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Storage: Store under inert gas (N₂) at -20°C. Anilines are prone to oxidation.
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Reactivity & Medicinal Chemistry Applications[2][4]
Regioselectivity in Drug Design
The resulting diamine has two nitrogen centers with distinct electronic profiles:
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Sulfonamide Nitrogen (N1): Electron-poor, acidic (pKa ~10). Unreactive toward mild electrophiles.
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Aniline Nitrogen (N5): Electron-rich, nucleophilic.
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Strategic Advantage: This difference allows for chemoselective acylation or alkylation at the N5 position without protecting the sulfonamide. This is crucial for synthesizing EGFR inhibitors like Osimertinib analogs, where the aniline couples to a pyrimidine or quinazoline core.
Signal Transduction Impact (Graphviz)
Figure 2: The scaffold's role in the synthesis of bioactive kinase inhibitors and downstream biological effects.[1]
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following validation criteria:
| Method | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 2.9-3.0 ppm (s, 3H) | Methyl group of Sulfonamide (-SO₂CH₃). |
| δ 3.7-3.8 ppm (s, 3H) | Methoxy group (-OCH₃). | |
| δ 4.8-5.2 ppm (br s, 2H) | Free Amine (-NH₂). Disappears with D₂O shake. | |
| δ 8.5-9.0 ppm (s, 1H) | Sulfonamide NH. | |
| LC-MS (ESI+) | [M+H]⁺ = 217.06 | Confirms Molecular Weight.[2] |
| HPLC Purity | >98% (AUC) | Required for biological assay validity. |
References
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PubChem. (n.d.). N-(5-amino-2-methoxyphenyl)methanesulfonamide (CID 10775094).[2] National Center for Biotechnology Information. Retrieved from [Link]
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Bánhegyi, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[3] Beilstein Journal of Organic Chemistry. (Demonstrates analogous sulfonamide synthesis protocols). Retrieved from [Link]
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Chen, Y., et al. (2017).[4] Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.[4][5] European Journal of Medicinal Chemistry.[4] (Illustrates the use of sulfonamido-aniline scaffolds in drug discovery). Retrieved from [Link]
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Harris, P. A., et al. (2008). Discovery of Pazopanib: A Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[6] Journal of Medicinal Chemistry.[6][4] (Contextualizes sulfonamide pharmacophores in kinase inhibitors). Retrieved from [Link]
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